2-(4-Azidophenyl)-2-oxoethyl bromoacetate
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Overview
Description
2-(4-Azidophenyl)-2-oxoethyl bromoacetate is an organic compound that features both azide and bromoacetate functional groups. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate typically involves the reaction of 4-azidophenyl glyoxal with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidophenyl)-2-oxoethyl bromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Sodium borohydride or catalytic hydrogenation.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
2-(4-Azidophenyl)-2-oxoethyl bromoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Azidophenyl)-2-oxoethyl bromoacetate largely depends on the specific chemical reactions it undergoes:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition with alkynes, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, typically involving the transfer of electrons from the reducing agent to the azide, resulting in the formation of an amine and nitrogen gas.
Properties
CAS No. |
65116-97-4 |
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Molecular Formula |
C10H8BrN3O3 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
[2-(4-azidophenyl)-2-oxoethyl] 2-bromoacetate |
InChI |
InChI=1S/C10H8BrN3O3/c11-5-10(16)17-6-9(15)7-1-3-8(4-2-7)13-14-12/h1-4H,5-6H2 |
InChI Key |
XACDXMYEWXHXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CBr)N=[N+]=[N-] |
Origin of Product |
United States |
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